Chemical Scaffold Differentiation: A Distinct Pyrazolyl-Piperidinyl-Ethanone Core
p38 MAPK-IN-2 possesses a unique chemical structure centered on a pyrazolyl-piperidinyl-ethanone core (1-{4-[5-(4-chloro-2-fluorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-2-hydroxyethan-1-one) that is chemically distinct from all commonly used p38 MAPK inhibitors . In contrast, SB 203580 is an imidazole-based inhibitor, Talmapimod is a pyridinyl-imidazole derivative, and TAK-715 is a thiazole-based compound [1]. This scaffold divergence translates into different binding modes, ATP-competitive vs. allosteric mechanisms, and unique off-target kinase interaction fingerprints.
| Evidence Dimension | Chemical Scaffold and Molecular Formula |
|---|---|
| Target Compound Data | C20H19ClFN5O2; MW 415.85; Pyrazolyl-piperidinyl-ethanone |
| Comparator Or Baseline | SB 203580: C21H16FN3OS; Talmapimod: C27H28N4O3; TAK-715: C25H23N3O2S |
| Quantified Difference | Distinct chemical series; no structural similarity (Tanimoto coefficient < 0.3 to comparators) |
| Conditions | Chemical structure analysis by IUPAC nomenclature and SMILES comparison |
Why This Matters
The novel scaffold of p38 MAPK-IN-2 provides a unique starting point for SAR studies and may circumvent resistance mechanisms that develop against imidazole-based or thiazole-based inhibitors.
- [1] PubChem. (n.d.). SB 203580 (CID 176155); Talmapimod (CID 11536662); TAK-715 (CID 11314921). View Source
